molecular formula C10H8BrNO B13852790 4-bromo-2-ethenyl-3H-isoindol-1-one

4-bromo-2-ethenyl-3H-isoindol-1-one

Cat. No.: B13852790
M. Wt: 238.08 g/mol
InChI Key: GDUQKYHUOGSEOB-UHFFFAOYSA-N
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Description

4-bromo-2-ethenyl-3H-isoindol-1-one is a heterocyclic compound that features a bromine atom, an ethenyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromoisoindolin-1-one with a suitable ethenylating agent under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-ethenyl-3H-isoindol-1-one can undergo various types of chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield epoxides, while substitution of the bromine atom can yield a wide range of functionalized isoindolinone derivatives.

Scientific Research Applications

4-bromo-2-ethenyl-3H-isoindol-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-2-ethenyl-3H-isoindol-1-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    4-bromoisoindolin-1-one: Lacks the ethenyl group but shares the brominated isoindolinone core.

    2-ethenyl-3H-isoindol-1-one: Lacks the bromine atom but contains the ethenyl group.

    4-chloro-2-ethenyl-3H-isoindol-1-one: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

4-bromo-2-ethenyl-3H-isoindol-1-one is unique due to the presence of both the bromine atom and the ethenyl group, which can influence its reactivity and potential applications. The combination of these functional groups can lead to unique chemical properties and biological activities not observed in similar compounds.

Properties

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-2-ethenyl-3H-isoindol-1-one

InChI

InChI=1S/C10H8BrNO/c1-2-12-6-8-7(10(12)13)4-3-5-9(8)11/h2-5H,1,6H2

InChI Key

GDUQKYHUOGSEOB-UHFFFAOYSA-N

Canonical SMILES

C=CN1CC2=C(C1=O)C=CC=C2Br

Origin of Product

United States

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